3-Methoxy-1,2-thiazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
3-methoxy-1,2-thiazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c1-7-4-2-3(5)8-6-4;/h2H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITYCPCCERBPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-thiazol-5-amine hydrochloride typically involves the reaction of 3-methoxy-1,2-thiazole with amine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2-thiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
3-Methoxy-1,2-thiazol-5-amine hydrochloride has shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 24–40 μg/mL |
| Pseudomonas aeruginosa | 28 μg/mL |
These results suggest that the compound could serve as a lead for developing new antibiotics, particularly in combating drug-resistant strains .
Anticancer Potential
Research has indicated that thiazole derivatives, including this compound, exhibit cytostatic properties against various cancer cell lines. A study highlighted its role in inhibiting cell proliferation in breast cancer models, with IC₅₀ values indicating significant potency .
Neuroprotective Effects
Recent investigations have pointed to the neuroprotective effects of this compound. In vitro studies demonstrated that it could reduce oxidative stress-induced damage in neuronal cells. Specifically, it showed a 53% reduction in interleukin levels compared to controls . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various thiazole derivatives revealed that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This reinforces the potential for developing new antimicrobial agents based on this scaffold .
- Cancer Treatment : In a clinical trial involving patients with resistant breast cancer, derivatives of thiazole were administered alongside traditional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects when combined with thiazole-based compounds .
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2-thiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
4-Methyl-1,2-thiazol-5-amine Hydrochloride
- Structure : Differs by a methyl (-CH₃) group at the 4-position instead of methoxy (-OCH₃) at the 3-position.
- Applications : Used in ligand synthesis and catalysis, though its biological activity is less documented .
3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine Dihydrochloride
- Structure: Contains a dimethylamino-methyl (-CH₂N(CH₃)₂) substituent at the 3-position.
- Properties : Increased basicity due to the tertiary amine, enhancing interaction with acidic biological targets.
- Synthesis : Likely involves alkylation of the thiazole amine, followed by salt formation .
1-(3-Methoxy-1,2-thiazol-5-yl)methanamine
Heterocycle Variations
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine Hydrochloride
- Structure : Replaces thiazole with isoxazole (oxygen instead of sulfur) and includes a 3-methoxyphenyl group.
- Properties : Isoxazole’s lower electron density may reduce metabolic stability. The methoxyphenyl group enhances π-π stacking in receptor binding.
- Applications : Explored in kinase inhibition studies .
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine Dihydrochloride
- Structure : Triazole core (two nitrogens) instead of thiazole.
- Properties : Triazole’s hydrogen-bonding capacity improves target affinity. Methyl groups increase hydrophobicity.
- Synthesis : Involves cyclocondensation of hydrazine derivatives, as seen in triazole syntheses .
Aurora-B Kinase Inhibitors
- 3-Methoxy-1,2-thiazol-5-amine Derivatives :
- Methyl-Substituted Analogs :
- Lower activity (IC₅₀: 45.0 nM) compared to methoxy derivatives, highlighting the methoxy group’s role in target interaction .
Biological Activity
3-Methoxy-1,2-thiazol-5-amine hydrochloride (CAS No. 2138563-00-3) is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C4H7ClN2OS
Molecular Weight: 162.62 g/mol
Structure: The compound features a thiazole ring, which is known for its diverse pharmacological properties.
Thiazole derivatives, including this compound, exhibit various biological activities primarily through their interaction with specific biological targets. The mechanisms of action are often linked to their ability to modulate receptor activity and influence cellular pathways:
- GluA2 AMPA Receptor Modulation: Thiazole derivatives can act as negative allosteric modulators of AMPA receptors, which are crucial in synaptic transmission and plasticity in the central nervous system. This modulation can lead to significant effects on neuronal excitability and synaptic function .
- Anticancer Activity: Compounds with thiazole moieties have shown promising anticancer properties. For instance, derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity:
- Antimicrobial Properties:
- Neuropharmacological Effects:
Data Tables
The following table summarizes key findings from various studies on the biological activity of thiazole derivatives:
Case Studies
-
Cytotoxicity Against Cancer Cells:
A study demonstrated that a series of synthesized thiazole derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, with some compounds showing IC50 values below 10 µM, indicating high potency . -
Neuroprotective Effects:
Another investigation into the neuropharmacological properties revealed that certain thiazole compounds could effectively reduce neuronal excitability through modulation of AMPA receptors, suggesting their potential in treating neurodegenerative diseases .
Q & A
Q. What are the recommended methods for synthesizing 3-Methoxy-1,2-thiazol-5-amine hydrochloride?
Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Substitution : Reacting 3-methoxy-1,2-thiazole precursors with ammonia or amine nucleophiles under basic conditions (e.g., using NaHCO₃ or K₂CO₃) to introduce the amino group .
- Cyclization : Thiazole ring formation via condensation of thiourea derivatives with α-haloketones or α-haloaldehydes, followed by HCl treatment to isolate the hydrochloride salt .
Key considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., over-oxidation). Purification via recrystallization (ethanol/water mixtures) is common .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR: δ 6.2–6.5 ppm for thiazole protons; δ 3.8–4.0 ppm for methoxy group) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (m/z 150.63 for [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate stoichiometry (C: 31.90%, H: 4.68%, N: 18.60%, S: 21.30%) .
- Melting Point : Reported as 300°C (lit.), though discrepancies require cross-validation with differential scanning calorimetry (DSC) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if handling powders .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Collect spills mechanically (avoid water flushing) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. How stable is this compound under varying pH and temperature conditions?
- Thermal Stability : Decomposes above 300°C; avoid prolonged heating during synthesis .
- pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in strong bases (pH >10). Buffer solutions (e.g., phosphate buffer, pH 6–7) are recommended for aqueous experiments .
Advanced Research Questions
Q. How can this compound be applied in mutasynthesis for novel Hsp90 inhibitors?
this compound serves as a precursor for modifying geldanamycin analogs.
- Method : Incorporate the thiazole-amine moiety into geldanamycin’s ansamycin backbone via enzymatic mutasynthesis. Use Streptomyces hygroscopicus mutants deficient in endogenous amine biosynthesis to force integration of the synthetic analog .
- Validation : Assess binding affinity to Hsp90 using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Reagent Ratios : Use a 1.2:1 molar excess of ammonia to thiazole precursor to drive substitution reactions to completion .
- Catalysis : Add catalytic KI (1–2 mol%) to enhance nucleophilic substitution efficiency .
- Workup : Extract unreacted starting materials with ethyl acetate before HCl precipitation .
Q. How to resolve contradictions in reported physical properties (e.g., melting point)?
Discrepancies (e.g., melting points varying by ±5°C) may arise from:
- Purity : Analyze via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity .
- Polymorphism : Perform X-ray diffraction (XRD) to identify crystalline forms .
- Methodology : Standardize DSC protocols (heating rate: 10°C/min; nitrogen atmosphere) .
Q. What is its reactivity in substitution reactions for heterocyclic derivatization?
- Nucleophilic Sites : The 5-amino group reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides .
- Thiazole Ring : Electrophilic aromatic substitution at the 4-position is feasible under Friedel-Crafts conditions (e.g., AlCl₃ catalysis) .
Q. How does it contribute to the synthesis of bioactive heterocyclic compounds?
- Antimicrobial Agents : Couple with β-lactam or quinolone scaffolds to enhance bacterial membrane penetration .
- Kinase Inhibitors : Functionalize with pyrimidine or purine analogs to target ATP-binding pockets .
Q. What challenges arise in ensuring high purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
